molecular formula C28H22N4O2S2 B250356 2,2'-Bis(4-methoxyphenylamino)-6,6'-bibenzothiazole

2,2'-Bis(4-methoxyphenylamino)-6,6'-bibenzothiazole

Cat. No.: B250356
M. Wt: 510.6 g/mol
InChI Key: MYYRVKOMNPBSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Bis(4-methoxyphenylamino)-6,6'-bibenzothiazole, also known as BBTA, is a fluorescent dye that is used in various scientific research applications. BBTA has gained attention due to its unique properties, such as high photostability and quantum yield, making it a useful tool in the field of bioimaging and biosensing.

Mechanism of Action

2,2'-Bis(4-methoxyphenylamino)-6,6'-bibenzothiazole functions as a fluorescent dye by absorbing light energy and emitting it at a longer wavelength. The mechanism of action of this compound in biosensing involves the binding of the analyte to the this compound molecule, resulting in a change in the fluorescence intensity. In drug delivery systems, this compound can be conjugated to a therapeutic agent, allowing for targeted delivery to specific tissues or cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal impact on cellular function, making it a suitable tool for biological applications. However, the long-term effects of this compound exposure on human health are still unknown and require further investigation.

Advantages and Limitations for Lab Experiments

2,2'-Bis(4-methoxyphenylamino)-6,6'-bibenzothiazole has several advantages for use in lab experiments, including high photostability, excellent quantum yield, and versatility in applications. However, this compound can be expensive and may require specialized equipment for use. Additionally, this compound may not be suitable for certain applications due to its limited solubility in aqueous solutions.

Future Directions

There are several future directions for 2,2'-Bis(4-methoxyphenylamino)-6,6'-bibenzothiazole research, including the development of new synthesis methods to improve yield and purity, the exploration of new applications in biomedicine and environmental monitoring, and the investigation of the long-term effects of this compound exposure on human health. Additionally, the development of new this compound derivatives with enhanced properties could further expand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a versatile fluorescent dye that has numerous applications in scientific research. Its unique properties make it a valuable tool in bioimaging, biosensing, and drug delivery. While this compound has several advantages, it also has limitations and requires further investigation to fully understand its potential impact on human health. With continued research and development, this compound has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

2,2'-Bis(4-methoxyphenylamino)-6,6'-bibenzothiazole can be synthesized by the condensation reaction between 4-methoxyaniline and 2-mercaptobenzothiazole in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction yields a yellow crystalline powder that can be purified through recrystallization.

Scientific Research Applications

2,2'-Bis(4-methoxyphenylamino)-6,6'-bibenzothiazole has been widely used in scientific research applications, including bioimaging, biosensing, and drug delivery. This compound has been utilized as a fluorescent probe for imaging cellular structures and tracking biological processes. Additionally, this compound has been used as a biosensor for detecting various analytes, such as metal ions and enzymes. This compound has also been incorporated into drug delivery systems to improve the targeting and efficacy of therapeutic agents.

Properties

Molecular Formula

C28H22N4O2S2

Molecular Weight

510.6 g/mol

IUPAC Name

6-[2-(4-methoxyanilino)-1,3-benzothiazol-6-yl]-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C28H22N4O2S2/c1-33-21-9-5-19(6-10-21)29-27-31-23-13-3-17(15-25(23)35-27)18-4-14-24-26(16-18)36-28(32-24)30-20-7-11-22(34-2)12-8-20/h3-16H,1-2H3,(H,29,31)(H,30,32)

InChI Key

MYYRVKOMNPBSTE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)C4=CC5=C(C=C4)N=C(S5)NC6=CC=C(C=C6)OC

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)C4=CC5=C(C=C4)N=C(S5)NC6=CC=C(C=C6)OC

Origin of Product

United States

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